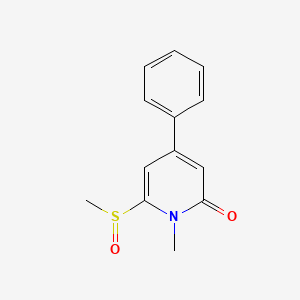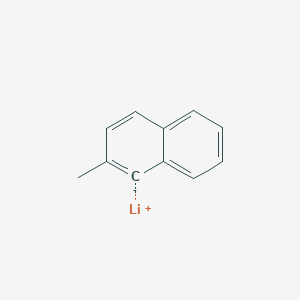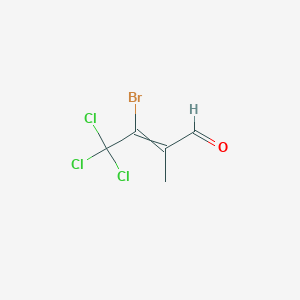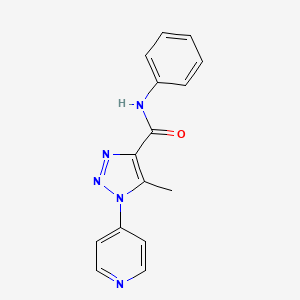
2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a carbamate group, a chloroethyl group, and a nitrophenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with 2-chloroethanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the hydroxyl group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of amines and carbon dioxide.
Applications De Recherche Scientifique
2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate involves its interaction with biological molecules. The compound can inhibit the activity of enzymes by forming covalent bonds with their active sites. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenylchloroformate
- 2-Chloroethyl carbamate
- 4-Hydroxy-2-nitrophenyl carbamate
Uniqueness
2-Chloroethyl (4-hydroxy-2-nitrophenyl)carbamate is unique due to the presence of both a chloroethyl group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
65235-20-3 |
|---|---|
Formule moléculaire |
C9H9ClN2O5 |
Poids moléculaire |
260.63 g/mol |
Nom IUPAC |
2-chloroethyl N-(4-hydroxy-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H9ClN2O5/c10-3-4-17-9(14)11-7-2-1-6(13)5-8(7)12(15)16/h1-2,5,13H,3-4H2,(H,11,14) |
Clé InChI |
QONYAXGBDLLZRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)[N+](=O)[O-])NC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)

![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)

methanone](/img/structure/B14478221.png)



![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)

![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)

![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)

